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molecular formula C12H13ClO3 B8814108 Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate

Cat. No. B8814108
M. Wt: 240.68 g/mol
InChI Key: APEPJDVCAWLUBI-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from pyridine-2-carboxylic acid methyl ester (3.0 g, 21.9 mmol, 1.0 eq). The crude was precipitated from HCl to give the title product as a solid (2.2 g, yield: 69%) which was used directly for the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1C=CNN=1.COC(=O)C1C=CC(OCC2CC2)=C(Cl)C=1.CO[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)=[O:26]>>[O:26]=[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[C:2]#[N:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
Name
Quantity
3 g
Type
reactant
Smiles
COC(=O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was prepared
CUSTOM
Type
CUSTOM
Details
The crude was precipitated from HCl

Outcomes

Product
Name
Type
product
Smiles
O=C(C#N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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